molecular formula C31H43F3O2 B219395 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone CAS No. 119052-95-8

2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone

Cat. No. B219395
CAS RN: 119052-95-8
M. Wt: 504.7 g/mol
InChI Key: FFWJVWFHORVNTD-OLOZJIBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone (TPNQ) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TPNQ is a member of the naphthoquinone family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) through redox cycling. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can undergo one-electron reduction to form a semiquinone radical, which can react with oxygen to generate superoxide anion. The superoxide anion can then undergo dismutation to form hydrogen peroxide, which can further react with iron to generate hydroxyl radical, a highly reactive ROS.
Biochemical and Physiological Effects:
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been shown to have antioxidant properties and can scavenge ROS. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone in lab experiments is its synthetic accessibility. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can be synthesized in a relatively straightforward manner from commercially available starting materials. However, one limitation of using 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone is its potential toxicity. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can generate ROS, which can cause oxidative damage to cells and tissues.

Future Directions

There are several future directions for research on 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone. One direction is to further investigate its antioxidant properties and potential use in preventing age-related diseases. Another direction is to study its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to understand the mechanism of action of 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone and its potential toxicity.

Synthesis Methods

2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can be synthesized through a multi-step process starting from 2-hydroxy-1,4-naphthoquinone. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then subjected to a Friedel-Crafts reaction with trifluoromethyl ketone to introduce the trifluoromethyl group. The final step involves the deprotection of the TBDMS group to yield 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone.

Scientific Research Applications

2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been studied extensively for its potential applications in various fields. In the field of photovoltaics, 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been used as an electron acceptor in organic solar cells. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In addition, 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been shown to have antioxidant properties and has been studied for its potential use in preventing age-related diseases such as Alzheimer's disease.

properties

CAS RN

119052-95-8

Product Name

2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone

Molecular Formula

C31H43F3O2

Molecular Weight

504.7 g/mol

IUPAC Name

2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione

InChI

InChI=1S/C31H43F3O2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)19-20-27-28(31(32,33)34)30(36)26-18-7-6-17-25(26)29(27)35/h6-7,17-19,21-23H,8-16,20H2,1-5H3/b24-19+/t22-,23-/m1/s1

InChI Key

FFWJVWFHORVNTD-OLOZJIBXSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)/C)CCCC(C)C

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C

synonyms

2-trifluoromethyl-3-phytyl-1,4-naphthoquinone
2-trifluoromethylphylloquinone
2-trifluoromethylphytonadione

Origin of Product

United States

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